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This document provides a detailed examination of the fundamental atomic properties of
Ytterbium (Yb), with a specific focus on its stable isotope, Ytterbium-176. It outlines the
electron configuration and atomic radius, details the advanced experimental protocols used for
their determination, and presents this information in a format accessible to researchers and
professionals in the sciences.

Ytterbium-176: An Overview

Ytterbium (Atomic Number: 70) is a soft, silvery metallic element belonging to the lanthanide
series of the periodic table.[1][2] It was discovered in 1878 by Jean de Marignac and named
after the village of Ytterby in Sweden.[3][4] Ytterbium exists in nature as a mixture of seven
stable isotopes, one of which is Ytterbium-176 (1’°Yb).[2][5] While isotopes of an element
differ in neutron number, the electron configuration and atomic radius are fundamentally
determined by the atomic number (the number of protons and, in a neutral atom, electrons).
Therefore, the data presented here for Ytterbium is directly applicable to the 17¢Yb isotope.

Electron Configuration

The arrangement of electrons in an atom's orbitals dictates its chemical behavior, including its
oxidation states and bonding characteristics. Ytterbium's electron configuration is particularly
notable within the lanthanide series.
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Configuration Details

The ground state electron configuration for a neutral Ytterbium atom is:
e Full Configuration: 1s2 2s2 2p® 3s2 3p°® 4s2 3d° 4p® 552 4d1° 5p® 6s2 4f14[6]
e Abbreviated Configuration: [Xe] 44 6s2[4][5][6][7][8]

This configuration is significant because it features a completely filled 4f subshell.[5] This
stable, closed-shell configuration contributes to Ytterbium's tendency to also exhibit a +2
oxidation state (by losing the two 6s electrons), in addition to the more common +3 state typical
of lanthanides (which involves losing an f-electron as well).[1][4][5]

| Ytterbium (Yb) Electron Shell Structure | | :--- | :--- | | Principal Shell Number (n) | Number of
Electrons ||1]2||2|8||3|18||4|32||5|8]]|6]2]|| Total Electrons | 70 |

Experimental Protocol: X-ray Photoelectron
Spectroscopy (XPS)

The electron configuration of elements is determined experimentally using techniques like X-
ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical
Analysis (ESCA).[1][2][4] This method provides direct evidence for the shell and subshell
structure of atoms.

Principle: XPS is based on the photoelectric effect, where electrons (photoelectrons) are
ejected from a material's surface when it is irradiated with a beam of X-rays.[7][9] The binding
energy (BE) of each electron is unique to its atomic orbital. By measuring the kinetic energy
(KE) of the ejected photoelectrons, their binding energy can be calculated using the equation:

BE = hv - KE
where hv is the known energy of the incident X-ray photons.[4][7][10]
Methodology:

o Sample Preparation: A solid sample of pure Ytterbium is placed in an ultra-high vacuum
(UHV) chamber. The UHV condition (~10~° mbar) is critical to prevent the ejected electrons
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from scattering off gas molecules.[3]

e [rradiation: The sample is irradiated with a monochromatic X-ray beam (e.g., from an Al Ka
or Mg Ka source).[3] The X-rays have sufficient energy to eject electrons from both the core
and valence levels.

o Electron Ejection and Analysis: Ytterbium atoms on the surface absorb the X-ray energy,
causing the emission of photoelectrons. These electrons travel into an electron energy
analyzer, which separates them based on their kinetic energy.

o Detection and Spectrum Generation: A detector counts the number of electrons at each
specific kinetic energy. This data is processed by a computer to generate an XPS spectrum,
which plots the number of detected electrons versus their binding energy.

o Data Interpretation: The resulting spectrum displays a series of peaks. Each peak
corresponds to a specific electron subshell (1s, 2s, 2p, 3d, 4f, etc.). The position of each
peak reveals the binding energy of that subshell, and the area under the peak is proportional
to the number of electrons in that subshell, confirming the electron configuration.

Atomic Radius

The atomic radius is a measure of the size of an atom. For metallic elements like Ytterbium,
this is typically determined from the distance between adjacent nuclei in its crystal structure.
The value can be expressed in several ways, depending on the measurement context.

Quantitative Data

The atomic radius of Ytterbium has been determined through various experimental means,
leading to slightly different values depending on the definition used.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://fiveable.me/surface-science/unit-6/principles-x-ray-photoelectron-spectroscopy-xps/study-guide/jEFZma8rLKoEiXrI
https://fiveable.me/surface-science/unit-6/principles-x-ray-photoelectron-spectroscopy-xps/study-guide/jEFZma8rLKoEiXrI
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b092624?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Ytterbium (Yb) Atomic

_ Value (picometers, pm) Notes
Radius

A calculated value based on
Empirical Atomic Radius 175 -194 pm experimental data from various
sources.[1][4][7]1[9]

Half the distance between two
Covalent Radius ~174 pm Yb atoms linked by a single

covalent bond.[9]

Half the internuclear distance
Van der Waals Radius ~274 pm of two non-bonded atoms in

contact.[7]

Experimental Protocol: Single-Crystal X-ray Diffraction

The most precise method for determining the atomic radius of a metallic element is X-ray
crystallography, specifically single-crystal X-ray diffraction. This technique maps the electron
density within a crystal, allowing for the precise determination of atomic positions.

Principle: When a beam of X-rays is directed at a crystal, the regularly spaced atoms act as a
diffraction grating, scattering the X-rays in a predictable pattern. According to Bragg's Law (nA =
2d sinB), the distances between atomic planes (d) can be calculated by measuring the angles
(0) of the diffracted beams.

Methodology:

o Crystal Growth: A high-purity, single crystal of Ytterbium metal is grown and mounted on a
goniometer head. Ytterbium has a face-centered cubic (fcc) crystal structure at room
temperature.[1]

o X-ray Generation and Collimation: A focused beam of monochromatic X-rays is generated
and directed onto the crystal.

 Diffraction and Data Collection: The goniometer rotates the crystal to various orientations
relative to the X-ray beam. At each orientation, a detector (such as a CCD or pixel detector)
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measures the intensity and position of the diffracted X-ray beams, creating a unique
diffraction pattern.

o Structure Solution: The collected diffraction data is processed using complex mathematical
(Fourier transform) methods. This reconstructs a three-dimensional map of the electron
density within the crystal.

o Refinement and Radius Calculation: The positions of the Ytterbium nuclei are precisely
located within the electron density map. The internuclear distance between adjacent atoms is
measured. For a metallic element, the atomic radius is typically defined as half this
internuclear distance.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the atomic radius of
Ytterbium using the single-crystal X-ray diffraction protocol described above.
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Caption: Workflow for Atomic Radius Determination via X-ray Crystallography.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b092624?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b092624?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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